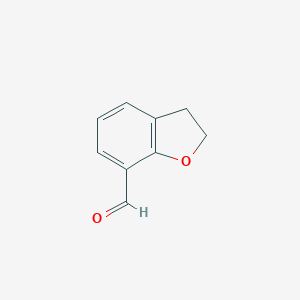

2,3-Dihydrobenzofuran-7-carbaldehyde

Beschreibung

Significance of the Dihydrobenzofuran Scaffold in Chemical Synthesis and Biological Systems

The 2,3-dihydrobenzofuran (B1216630) scaffold is a heterocyclic structural motif of considerable importance in the fields of medicinal chemistry and organic synthesis. nih.govacs.orgnih.gov This framework, which consists of a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring, is a core component of a multitude of biologically active natural products and synthetic compounds. acs.orghmdb.ca The inherent versatility of the dihydrobenzofuran nucleus makes it an attractive starting point for the synthesis of complex organic molecules. nih.gov

The significance of this scaffold is underscored by its presence in numerous natural products that exhibit a wide array of pharmacological activities. Dihydrobenzofuran derivatives have demonstrated properties including anti-tumor, antibacterial, antioxidant, antiviral, and anti-inflammatory effects. researchgate.netnih.govrsc.orgrsc.org For instance, ailanthoidol, a natural benzofuran (B130515), shows anticancer and antiviral activities, while eurothiocin B, a 2,3-dihydrobenzofuran, acts as an α-glucosidase inhibitor. nih.gov Several other bioactive natural products are built upon the 2,3-dihydrobenzofuran framework, such as (+)-decursivine, (+)-lithospermic acid, pterocarpan, (+)-conocarpan, bisabosqual A, and caraphenol A. nih.govrsc.org

The broad spectrum of biological activities associated with dihydrobenzofuran-containing compounds has spurred significant interest in the development of efficient synthetic methodologies to construct this key heterocyclic system. nih.govresearchgate.net Researchers have developed various synthetic routes, including transition metal-catalyzed reactions, to forge the dihydrobenzofuran core, enabling the creation of diverse molecular libraries for drug discovery. nih.govorganic-chemistry.org

Overview of the Research Landscape for 2,3-Dihydrobenzofuran-7-carbaldehyde and its Derivatives

Within the broader class of dihydrobenzofurans, this compound serves as a key intermediate in the synthesis of various derivatives with significant therapeutic potential. Research has particularly focused on converting the 7-carbaldehyde group into other functional groups, such as carboxamides, to explore their biological activities.

A notable area of investigation involves the development of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. sigmaaldrich.comnih.govresearchgate.net A structure-based design strategy led to the identification of a lead compound, a 2,3-dihydrobenzofuran-7-carboxamide, with an IC50 value of 9.45 μM. sigmaaldrich.comresearchgate.net Further modifications, such as the synthesis of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, were explored to facilitate more extensive and synthetically feasible modifications. sigmaaldrich.comresearchgate.net The introduction of substituted benzylidene groups at the 2-position of this new scaffold led to a significant enhancement in potency. sigmaaldrich.comnih.govresearchgate.net

Table 1: PARP-1 Inhibition by 2,3-Dihydrobenzofuran Derivatives

| Compound | Core Structure | Modification | PARP-1 IC50 (μM) |

|---|---|---|---|

| 3 | 2,3-Dihydrobenzofuran-7-carboxamide | - | 9.45 sigmaaldrich.comresearchgate.net |

| 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | - | 16.2 sigmaaldrich.comresearchgate.net |

| 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 3',4'-dihydroxybenzylidene at 2-position | 0.531 sigmaaldrich.comnih.gov |

| 66 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle at 4'-hydroxyl of benzylidene | 0.718 to 0.079* sigmaaldrich.comnih.gov |

| 67 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle at 4'-hydroxyl of benzylidene | 0.718 to 0.079* sigmaaldrich.comnih.gov |

| 68 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle at 4'-hydroxyl of benzylidene | 0.718 to 0.079* sigmaaldrich.comnih.gov |

| 70 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle at 4'-amino of benzylidene | 0.718 to 0.079* sigmaaldrich.comnih.gov |

| 72 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle at 4'-amino of benzylidene | 0.718 to 0.079* sigmaaldrich.comnih.gov |

| 73 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle at 4'-amino of benzylidene | 0.718 to 0.079* sigmaaldrich.comnih.gov |

*The source provides a range for a series of compounds with heterocyclic attachments.

Another significant line of research has been the synthesis and evaluation of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives as potent antagonists for the serotonin-3 (5-HT3) receptor. nih.gov These receptors are involved in, among other things, the vomiting reflex, making their antagonists useful as antiemetics. Structure-activity relationship studies revealed that the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring enhanced pharmacological activity. nih.gov

Table 2: 5-HT3 Receptor Antagonism by 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

| Compound | Modification | 5-HT3 Receptor Affinity (Ki, nM) | In Vivo Potency (ED50, µg/kg i.v.) |

|---|

| 24 | (S)-5-chloro-2,2-dimethyl | 0.055 nih.gov | 0.18 nih.gov |

These studies highlight the utility of the this compound scaffold as a versatile starting point for generating libraries of compounds with diverse and potent biological activities. The ongoing research in this area continues to contribute valuable insights for the development of new therapeutic agents.

Direct Synthesis Approaches for this compound

Direct synthesis methods focus on the introduction of a formyl group (-CHO) onto the aromatic portion of the 2,3-dihydrobenzofuran molecule in a single key step. These reactions leverage the electron-rich nature of the benzene ring, which is activated by the ether oxygen of the dihydrofuran moiety.

Formylation reactions are a cornerstone of aromatic chemistry for installing aldehyde functionalities. The Vilsmeier-Haack reaction is a prominent example, though other strategies also exist.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. cambridge.orgnrochemistry.com The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). mychemblog.comchemistrysteps.com

The mechanism involves two main stages. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion (specifically, the N,N-dimethyl-chloromethyleneiminium ion). nrochemistry.comchemistrysteps.com In the second stage, the electron-rich 2,3-dihydrobenzofuran ring acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The oxygen atom of the dihydrofuran ring is an activating, ortho-para directing group. Consequently, the electrophilic substitution occurs preferentially at the C7 position (para to the ether oxygen), which is sterically more accessible than the C5 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. mychemblog.comchemistrysteps.com

Optimization of the Vilsmeier-Haack reaction typically involves adjusting the stoichiometry of the reagents, reaction temperature, and time. The choice of solvent can also play a role, although DMF often serves as both a reagent and the solvent. cambridge.org

Table 1: Representative Vilsmeier-Haack Reaction Protocol

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 2,3-Dihydrobenzofuran | The starting aromatic compound. |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Generation of the Vilsmeier reagent. |

| Temperature | 0 °C to 80 °C | The reaction is often initiated at a low temperature and may require heating for completion. mychemblog.com |

| Workup | Aqueous solution (e.g., NaOAc solution) | Hydrolysis of the intermediate iminium salt to the aldehyde. nrochemistry.com |

Beyond the Vilsmeier-Haack reaction, other classical formylation methods could theoretically be applied to 2,3-dihydrobenzofuran, although they are less commonly reported for this specific substrate. These methods also rely on the generation of an electrophilic formylating agent.

Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A variation, the Gattermann-Koch reaction, is unsuitable as it typically fails with phenols and phenol ethers.

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formyl source for highly activated aromatic compounds like phenols. It could be applicable to hydroxy-derivatives of 2,3-dihydrobenzofuran.

Reimer-Tiemann Reaction: This reaction involves chloroform in a basic solution to formylate phenols, primarily in the ortho position. Its applicability to 2,3-dihydrobenzofuran itself is limited, but it could be used on a phenolic precursor.

Formyl Cation Equivalents: Modern synthetic methods have developed stable and versatile electrophilic formylating reagents. For example, 2-benzotriazolyl-1,3-dioxolane has been used as a formyl cation equivalent in reactions with organometallic reagents, offering a mild and efficient alternative for introducing a masked aldehyde group. organic-chemistry.org

Precursor-Based Syntheses

These synthetic routes involve preparing an intermediate compound where the 7-position of the 2,3-dihydrobenzofuran ring is already functionalized. This functional group is then converted into the desired carbaldehyde.

A powerful strategy for introducing a functional group at a specific position on an aromatic ring is through directed ortho-metalation. In the case of 2,3-dihydrobenzofuran, the ether oxygen atom can direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent C7 position. This generates a highly reactive 2,3-dihydrobenzofuran-7-yllithium intermediate.

This organolithium species can then be treated with an electrophile. For carboxylation, the aryllithium intermediate is reacted with solid carbon dioxide (dry ice), followed by an acidic workup. This sequence introduces a carboxylic acid group at the 7-position, yielding 2,3-dihydrobenzofuran-7-carboxylic acid. This method offers excellent regioselectivity due to the directing effect of the oxygen atom. The use of butyllithium for such transformations on similar scaffolds has been noted in patent literature, highlighting its industrial applicability. google.com

Table 2: General Protocol for Lithiation and Carboxylation

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Lithiation | 2,3-Dihydrobenzofuran, n-Butyllithium, Anhydrous ether solvent (e.g., THF, Diethyl ether), Low temperature (-78 °C) | 2,3-Dihydrobenzofuran-7-yllithium |

| 2. Carboxylation | Solid Carbon Dioxide (CO₂), -78 °C to room temperature | Lithium 2,3-dihydrobenzofuran-7-carboxylate |

| 3. Workup | Aqueous acid (e.g., HCl) | 2,3-Dihydrobenzofuran-7-carboxylic acid |

Once 2,3-dihydrobenzofuran-7-carboxylic acid is synthesized, it serves as a versatile precursor for the target aldehyde. The conversion of a carboxylic acid to an aldehyde requires a controlled reduction that stops at the aldehyde stage without proceeding to the primary alcohol. Several multi-step methods are available:

Via the Acid Chloride: The carboxylic acid can be converted to the more reactive 2,3-dihydrobenzofuran-7-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be selectively reduced to the aldehyde. A classic method for this transformation is the Rosenmund reduction, which uses hydrogen gas (H₂) over a poisoned palladium catalyst (e.g., Pd on BaSO₄).

Via the Weinreb Amide: The carboxylic acid is first converted to its N-methoxy-N-methylamide (Weinreb amide). This derivative reacts with organolithium or Grignard reagents to form a stable chelated intermediate that, upon acidic workup, yields the aldehyde. Alternatively, it can be reduced with a hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to furnish the aldehyde.

Direct Reduction: Certain modern reducing agents can reduce a carboxylic acid directly to an aldehyde, although this can be challenging to control.

Reduction to Alcohol and Re-oxidation: A two-step alternative involves the complete reduction of the carboxylic acid to the corresponding primary alcohol, (2,3-dihydrobenzofuran-7-yl)methanol, using a strong reducing agent like LiAlH₄. The resulting alcohol is then oxidized back to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions.

Table 3: Comparison of Methods for Converting Carboxylic Acid to Aldehyde

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Reduction | SOCl₂, H₂, Pd/BaSO₄ (Rosenmund) | Well-established, good yields. | Catalyst can be sensitive; requires handling of H₂ gas. |

| Weinreb Amide Route | N,O-Dimethylhydroxylamine, DIBAL-H or LiAlH₄ | High yields, avoids over-reduction. | Requires an extra step to form the amide. |

| Alcohol Oxidation | LiAlH₄, then PCC or Swern reagents | Reliable and uses common reagents. | Two separate reaction steps are necessary. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXXUGOCVBQNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383520 | |

| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196799-45-8 | |

| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis in Research

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in determining the precise molecular structure and connectivity of atoms in 2,3-Dihydrobenzofuran-7-carbaldehyde. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of dihydrobenzofuran derivatives. While specific spectral data for this compound is not publicly available, the analysis of related dihydrobenzofuran structures is well-documented. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (2D-NMR) are employed for unequivocal signal assignments scielo.brresearchgate.net.

For complex structures, advanced 2D-NMR experiments are essential:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons, such as those on the dihydrofuran ring (at positions 2 and 3) and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has an attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range couplings between protons and carbons (typically over two to three bonds). This is critical for identifying quaternary carbons (like C3a and C7a in the ring junction) and connecting the aldehyde group to the aromatic ring by showing a correlation between the aldehydic proton and the carbon atoms of the ring scielo.br.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity. In substituted dihydrobenzofurans, NOESY experiments are vital for determining the relative stereochemistry (cis or trans) of substituents on the five-membered ring by observing the spatial relationships between protons researchgate.net.

Computational methods are also used to simulate ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm stereochemical assignments, particularly the trans configuration of substituents, which is often the more stable arrangement scielo.brresearchgate.net.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The primary functional groups include the aldehyde, the aromatic ring, and the cyclic ether of the dihydrobenzofuran system pressbooks.pubnih.gov.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H (on dihydrofuran ring) | C-H Stretch | 3000 - 2850 | Medium |

| Aldehyde C=O | C=O Stretch | ~1700 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether C-O-C | Asymmetric Stretch | 1300 - 1200 | Strong |

The distinct C=O stretching band around 1700 cm⁻¹ is a strong indicator of the aldehyde group. Furthermore, the presence of two weaker bands in the 2700-2850 cm⁻¹ region for the aldehydic C-H stretch provides confirmatory evidence for this functional group pressbooks.pub. The strong absorption from the C-O-C ether linkage is characteristic of the furan ring system.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound, which is C₉H₈O₂ nih.gov. The theoretical exact mass for this compound is 148.05243 Da nih.gov.

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can reveal information about the molecule's structure through controlled fragmentation. While specific fragmentation data for this isomer is limited, studies on related dihydrobenzofuran neolignans show characteristic fragmentation patterns, such as the loss of small, stable molecules like carbon monoxide (CO) from carbonyl groups or other neutral losses from the ring system scispace.com. This analysis helps to piece together the molecular structure and distinguish it from other isomers.

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These computational methods complement experimental data and help explain the underlying principles governing a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. For dihydrobenzofuran derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to achieve a good balance between accuracy and computational cost researchgate.netresearchgate.net.

These calculations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Vibrational Frequencies: Calculate the theoretical infrared spectrum. These predicted frequencies can be compared with experimental FTIR data to help assign the observed absorption bands to specific molecular vibrations.

Determine Electronic Properties: Calculate parameters such as dipole moment and the distribution of electron density across the molecule. Studies on similar structures have shown that the HOMO (Highest Occupied Molecular Orbital) is often spread over the dihydrobenzofuran ring, indicating this region is susceptible to electrophilic attack researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule irjweb.comnih.gov.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO irjweb.com.

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, indicating that charge transfer can occur more easily within the molecule researchgate.netnih.gov.

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity nih.gov.

Interactive Table: Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

Analyses of related 2,3-dihydrobenzofuran (B1216630) structures show that the HOMO is typically localized on the electron-rich dihydrobenzofuran ring system, while the LUMO is often spread across the more electron-withdrawing portions of the molecule, such as a conjugated enone system researchgate.net. This distribution is key to understanding and predicting the molecule's behavior in chemical reactions.

Molecular Modeling and Docking Simulations for Biological Interactions

Computational techniques, including molecular modeling and docking simulations, have become indispensable tools in the study of 2,3-dihydrobenzofuran derivatives, providing critical insights into their interactions with biological targets. These methods allow researchers to predict and analyze the binding of these compounds at an atomic level, guiding the design of new, more potent, and selective molecules.

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 2,3-dihydrobenzofuran scaffold, these simulations have been instrumental in identifying and optimizing inhibitors for various enzymes.

One significant target is Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. Researchers have designed and synthesized novel inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide (B140375) core. A structure-based design strategy led to the development of a lead compound, 2,3-dihydrobenzofuran-7-carboxamide, which demonstrated PARP-1 inhibition. acs.orgnih.gov Further modifications, particularly at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, with substituted benzylidene groups, led to a significant improvement in potency. nih.gov For instance, the introduction of hydrophobic groups such as phenyl and 3-phenoxyphenyl was explored to probe the active site pocket of PARP-1. acs.org

Another biological target for which 2,3-dihydrobenzofuran derivatives have been investigated is Phosphodiesterase 1B (PDE1B), an enzyme implicated in neurological and psychological disorders. nih.gov In these studies, pharmacophore-based screening and ensemble docking, which uses multiple crystal structures of the target protein, have been employed to identify lead inhibitors with novel chemical scaffolds. nih.gov This approach enhances the probability of identifying active compounds compared to using a single protein structure. nih.gov

The table below summarizes the inhibitory activity of selected 2,3-dihydrobenzofuran derivatives against PARP-1.

| Compound | Scaffold | Target | IC50 (μM) |

|---|---|---|---|

| 3 | 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 9.45 |

| 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | 16.2 |

| 50 (2-phenyl derivative) | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | 12.02 |

| 51 (2-(3-phenoxyphenyl) derivative) | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | 4.65 |

| 58 (2-(3',4'-dihydroxybenzylidene) derivative) | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | 0.531 |

Beyond predicting the binding pose, computational methods are crucial for quantifying the strength of protein-ligand interactions through the calculation of binding free energy. These calculations help in ranking potential inhibitors and understanding the key molecular forces driving the binding event. The scoring functions used in docking algorithms provide an estimation of binding energy by considering factors like steric and electrostatic interactions. aip.org

Hydrogen bonds are critical directional interactions that confer specificity and stability to protein-ligand complexes. Computational analyses focus on identifying the network of hydrogen bonds formed between the inhibitor and the amino acid residues in the active site. For instance, in the case of benzofuran (B130515) derivatives targeting the estrogen receptor, the pharmacophore model highlights the importance of two hydroxyl groups that form hydrogen bonds with specific residues like Glu-353, Arg-394, and His-524. nih.gov Similarly, for inhibitors of PDE2, studies have identified favorable hydrogen bonds between methoxy groups on the ligand and residues such as Asn704 and Gln859 in the protein's active site. nih.gov The analysis of these networks is fundamental for explaining the observed structure-activity relationships and for rationally designing modifications to enhance binding affinity.

While computational modeling provides valuable predictions, X-ray crystallography offers definitive, high-resolution structural information of a ligand bound within its protein target. This experimental data is the gold standard for validating computational models and provides unparalleled insights into the precise molecular interactions.

For the 2,3-dihydrobenzofuran scaffold, crystallographic studies have been successfully conducted. In the context of PARP-1 inhibition, crystal structures of three different inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide framework have been obtained. nih.gov These structures were determined for the inhibitor bound to a multidomain PARP-1 complex that was activated by DNA damage. acs.orgnih.gov This represents a significant finding, as it provides a structural basis for the inhibitory mechanism in a biologically relevant state of the enzyme. acs.org Such crystallographic data reveals the exact orientation of the inhibitor in the NAD+ binding site, confirms the predicted hydrogen bonding networks, and illustrates how the inhibitor's chemical moieties occupy various sub-pockets within the active site. These structural blueprints are invaluable for the subsequent rounds of structure-based drug design to further improve the potency and selectivity of these PARP-1 inhibitors. nih.gov

Biological Activities and Mechanistic Investigations

Enzyme Modulation and Inhibition Mechanisms

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have been identified as potent modulators of several key enzymes implicated in human diseases. Their ability to selectively inhibit enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1) has positioned them as promising candidates for targeted therapies.

PARP-1 is a critical enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks. frontiersin.orgfrontiersin.org Its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations. frontiersin.orgresearchgate.net Novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of PARP-1. nih.gov

A structure-based design strategy led to the identification of a lead 2,3-dihydrobenzofuran-7-carboxamide compound with an IC50 value of 9.45 μM for PARP-1 inhibition. nih.gov Further modifications to the scaffold, particularly creating 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, allowed for extensive modifications at the 2-position, leading to a significant enhancement in inhibitory activity. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound | Description | PARP-1 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3 | DHBF-7-carboxamide | 9.45 | nih.gov |

| Compound 36 | DHBF-3-one-7-carboxamide | 16.2 | nih.gov |

| Compound 58 | 3',4'-dihydroxybenzylidene derivative | 0.531 | nih.gov |

| Compound 66 | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 | nih.gov |

| Compound 68 | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 | nih.gov |

| Compound 70 | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 | nih.gov |

| Compound 72 | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 | nih.gov |

| Compound 73 | Heterocycle attached at 4'-hydroxyl of benzylidene | 0.079 - 0.718 | nih.gov |

Quantitative structure-activity relationship (QSAR) studies are pivotal for optimizing the pharmacodynamic properties of new drug candidates and predicting their biological activity. frontiersin.orgresearchgate.net For PARP-1 inhibitors, QSAR models are developed to correlate molecular descriptors (physicochemical properties) with their inhibitory activity, typically IC50 values. frontiersin.orgnih.gov While specific QSAR models for 2,3-dihydrobenzofuran-7-carbaldehyde derivatives were not detailed in the reviewed literature, the extensive structure-activity relationship (SAR) data available provides the foundation for such analyses. nih.gov These SAR studies reveal critical insights, such as the importance of polar interactions and the role of specific substituent groups in enhancing binding affinity to the PARP-1 active site. nih.govnih.gov The development of a formal QSAR model would be a logical next step to refine the design of these inhibitors. researchgate.net

The inhibitory potency of dihydrobenzofuran derivatives against PARP-1 is highly dependent on the nature and position of substituents on the core structure. nih.gov

Modifications at the 2-position : For the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, introducing substituted benzylidene groups at the 2-position was found to be the most effective strategy for increasing potency. The 3',4'-dihydroxybenzylidene derivative (Compound 58) showed a 30-fold improvement in potency over the initial lead compound. nih.gov

Heterocyclic Substituents : A significant leap in inhibitory activity was achieved by attaching various heterocycles to the 4'-hydroxyl or 4'-amino position of the benzylidene moiety. This modification led to compounds with IC50 values in the nanomolar range (e.g., 79 nM). nih.gov

Halogenation : In broader studies of benzofuran (B130515) derivatives, the addition of halogen atoms (bromine, chlorine, fluorine) has been shown to increase cytotoxic and anticancer activities. nih.gov This is attributed to the formation of "halogen bonds" which can improve binding affinity with the target protein. The position of the halogen is a critical determinant of its biological effect. nih.gov

Beyond PARP-1, 2,3-dihydrobenzofuran derivatives have been shown to inhibit other enzymes relevant to disease. Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov Furthermore, the 2,3-dihydrobenzofuran scaffold has been used as a chemical platform to design inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov This work identified derivatives with inhibitory activity in the low micromolar range. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition by Dihydrobenzofuran Derivatives

Cellular Level Effects and Biological Pathways

The enzyme-inhibiting activities of 2,3-dihydrobenzofuran derivatives translate into significant effects at the cellular level, primarily manifesting as antiproliferative and cytotoxic actions against cancer cells.

A substantial body of research has demonstrated the ability of 2,3-dihydrobenzofuran derivatives to inhibit the growth of and induce death in various cancer cell lines. nih.govrsc.org These compounds often exhibit a degree of tumor-specificity, showing higher toxicity towards cancer cells compared to normal, healthy cells. researchgate.netnih.gov

For instance, a dihydrobenzofuran lignan derivative effectively suppressed the growth of human mammary tumor cells (SKBR3 and MDA-MB-231) at low concentrations (≥ 0.5 mM), while normal human mammary epithelial (M10) and fibroblast (WI38) cells showed high resistance, with over 80% viability at a concentration of 2 mM. researchgate.net Similarly, certain 2-aminomethylene-3(2H)-benzofuranones were highly toxic to human oral squamous cell lines (HSC-2, HSC-3) and salivary gland tumor cells (HSG) but were significantly less so to normal human gingival fibroblasts. nih.gov

The antiproliferative effects are observed across a wide range of cancers. Fluorinated dihydrobenzofuran derivatives inhibited the proliferation of the human colorectal adenocarcinoma cell line HCT116 by approximately 70%. nih.gov This cytotoxic effect was associated with the cleavage of PARP-1 and a reduction in the anti-apoptotic protein Bcl-2. nih.gov

Table 2: Cytotoxic and Antiproliferative Activities of Dihydrobenzofuran Derivatives in Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Effect | IC50 / Concentration | Reference |

|---|---|---|---|---|

| Dihydrobenzofuran lignan (Q2-3) | SKBR3 (Breast) | Cytotoxic | ~0.3 mM (starting dose) | researchgate.net |

| Dihydrobenzofuran lignan (Q2-3) | MDA-MB-231 (Breast) | Cytotoxic | ~0.3 mM (starting dose) | researchgate.net |

| Fluorinated dihydrobenzofurans | HCT116 (Colorectal) | Antiproliferative | ~70% inhibition | nih.gov |

| 2-aminomethylene-3(2H)-benzofuranones | HSC-2 (Oral) | Cytotoxic | Variable | nih.gov |

| 2-aminomethylene-3(2H)-benzofuranones | HSC-3 (Oral) | Cytotoxic | Variable | nih.gov |

| 2-aminomethylene-3(2H)-benzofuranones | HSG (Salivary Gland) | Cytotoxic | Variable | nih.gov |

| DHBF-3-one-7-carboxamide (Cmpd 66) | DT40 (BRCA2-deficient) | Selective Cytotoxicity | Not specified | nih.gov |

Neuroprotective Effects and Modulation of Mitochondrial Pathways

Benzofuran derivatives have been investigated for their neuroprotective properties, particularly against excitotoxicity and oxidative stress, which are key factors in neurodegenerative diseases. nih.gov Mitochondria play a crucial role in neuronal survival and death, and dysfunction in these organelles can trigger apoptosis. nih.govmdpi.com

Research on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has shown they can offer considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.gov The mechanism of protection is linked to the modulation of mitochondrial pathways. For instance, excessive calcium influx and the generation of reactive oxygen species (ROS) can lead to mitochondrial membrane potential dissipation and trigger the mitochondrial apoptosis pathway. nih.gov Certain benzofuran derivatives have been found to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating oxidative damage. nih.gov These antioxidant properties, combined with the ability to counteract excitotoxicity, suggest that the benzofuran scaffold is a promising lead for the development of neuroprotective agents that act by preserving mitochondrial function. nih.govmdpi.com

Influence on Cell Signaling Pathways and Gene Expression

The biological effects of 2,3-dihydrobenzofuran derivatives are mediated through their influence on various cell signaling pathways and the expression of key regulatory genes. In the context of cancer, these compounds can modulate pathways that control cell proliferation, survival, and apoptosis.

For example, certain benzofuran-isatin hybrids have been shown to significantly decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This downregulation of Bcl-2, coupled with an increase in the levels of cleaved PARP, leads to the induction of apoptosis in cancer cells. nih.gov Similarly, other related compounds, such as chalcones, are known to interfere with a multitude of signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, which are critical for tumor cell growth and survival. ejmo.org By altering the expression of genes within these pathways, benzofuran-related compounds can effectively inhibit cell proliferation and promote programmed cell death.

Antimicrobial Efficacy

Beyond their applications in cancer and neuroprotection, derivatives of the benzofuran core structure have also been recognized for their antimicrobial properties, showing activity against both bacterial and fungal pathogens.

Activity Against Bacterial Pathogens (Gram-positive and Gram-negative)

Studies on the antimicrobial properties of benzofuran derivatives have often shown selective activity. An investigation into 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives found that several of these compounds were active against Gram-positive bacteria. nih.gov However, the same compounds were found to be inactive against Gram-negative bacteria. nih.gov This differential activity is a common observation for many natural and synthetic compounds and is often attributed to the presence of an outer membrane in Gram-negative bacteria, which can act as a barrier to limit the entry of bioactive molecules. nih.govnih.gov The findings suggest that lipophilicity is an important variable in the structure-activity relationship for the antibacterial effects of these compounds. nih.gov

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound Class | Bacterial Type | Activity | Reference |

|---|---|---|---|

| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Gram-positive | Active | nih.gov |

Antifungal Properties

The benzofuran ring system is a structural component of amiodarone, a synthetic drug that has been found to possess potent antifungal activity. nih.gov This has prompted research into other benzofuran derivatives as potential antimycotics. A series of synthesized benzofuran derivatives were tested for their ability to inhibit the growth of the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

Several derivatives were found to inhibit fungal growth, with two showing significant antifungal activity. The mechanism of action appears to involve changes in cytoplasmic calcium concentration. While the compounds themselves did not directly correlate with calcium fluxes, they did augment the amiodarone-elicited influx of calcium into the cytoplasm. nih.gov This suggests that the antifungal activity of these benzofuran derivatives includes the disruption of calcium homeostasis, a critical process for fungal cell viability. nih.gov

Antiviral Activities

Currently, there is no specific research available detailing the antiviral activities of this compound. Broader studies on benzofuran derivatives have indicated a potential for antiviral effects, but direct evidence for this specific compound is lacking.

Anti-inflammatory and Antioxidant Properties

While the broader class of benzofuran and 2,3-dihydrobenzofuran scaffolds are recognized for their value in medicinal chemistry, specific studies on the anti-inflammatory and antioxidant properties of this compound are not available in the reviewed literature. Research on fluorinated derivatives of dihydrobenzofuran has shown them to be efficient anti-inflammatory agents, suggesting a potential avenue for future investigation of related structures.

Mechanistic Studies of Biological Action

Detailed mechanistic studies specifically for this compound are not yet present in the scientific literature. However, research on closely related 2,3-dihydrobenzofuran-7-carboxamide derivatives provides insights into possible mechanisms of action for this class of compounds.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

Studies on novel substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives have identified poly(ADP-ribose)polymerase-1 (PARP-1) as a key molecular target. nih.gov A structure-based design strategy led to the development of these compounds as inhibitors of PARP-1. nih.gov For instance, the lead compound, a 2,3-dihydrobenzofuran-7-carboxamide, demonstrated an IC50 value of 9.45 μM against PARP-1. nih.gov Further modifications to this scaffold, such as the introduction of substituted benzylidene groups, significantly improved potency. nih.gov X-ray crystallography of some of these inhibitors bound to PARP-1 has provided a deeper understanding of the binding interactions, which could inform the future design of similar inhibitors. nih.gov

Formation of Covalent Bonds with Nucleophilic Sites on Proteins

The potential for this compound to form covalent bonds with nucleophilic sites on proteins has not been specifically investigated. However, the presence of an aldehyde functional group suggests the possibility of such interactions. Aldehydes are known electrophiles that can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine, to form covalent adducts. This mechanism is a common feature of many biologically active natural products. Further research would be necessary to determine if this compound engages in such covalent modifications and the biological consequences of these interactions.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

The 2,3-dihydrobenzofuran-7-carbaldehyde core is a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of innovative therapeutic agents. Its derivatives have shown significant potential in various therapeutic areas.

Development of PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment, particularly in cancers with deficiencies in DNA repair pathways like BRCA1 or BRCA2 mutations. nih.gov Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as potent PARP-1 inhibitors. nih.govresearchgate.net

A structure-based design approach led to the identification of 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with an IC50 of 9.45 μM. nih.govresearchgate.net To enhance synthetic accessibility, an alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was developed. nih.govresearchgate.net Modifications at the electrophilic 2-position of this scaffold, particularly the introduction of substituted benzylidene groups, resulted in a significant boost in potency. nih.govresearchgate.net For instance, the 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in inhibitory activity. nih.govresearchgate.net Further derivatization by attaching various heterocycles to the benzylidene moiety led to compounds with IC50 values in the nanomolar range (0.079 to 0.718 μM). nih.govresearchgate.net One such compound demonstrated selective cytotoxicity in BRCA2-deficient cells. nih.govresearchgate.net

Optimization of a lead compound, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (PARP-1 IC50 = 434 nM), led to the development of analogues with significantly improved inhibitory activity. nih.govnih.gov A tetrazolyl analogue exhibited an IC50 of 35 nM, and a carboxyl group-containing analogue showed an IC50 of 68 nM. nih.govnih.gov Subsequent optimization of this new lead yielded compounds with potent PARP-1 IC50 values ranging from 4 to 200 nM. nih.govnih.gov Many of these compounds also showed selectivity towards PARP-2, with IC50 values comparable to those of clinical inhibitors. nih.govnih.gov X-ray crystallography studies have provided valuable insights into how these inhibitors bind to the PARP-1 active site, guiding further development. nih.govnih.gov

| Compound/Derivative | Scaffold | IC50 (μM) |

| Lead Compound 3 | 2,3-Dihydrobenzofuran-7-carboxamide | 9.45 nih.govresearchgate.net |

| Alternative Core 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 16.2 nih.govresearchgate.net |

| 3',4'-Dihydroxybenzylidene 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 0.531 nih.govresearchgate.net |

| Heterocyclic Derivatives (66-68, 70, 72, 73) | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 0.079 - 0.718 nih.govresearchgate.net |

| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Lead) | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | 0.434 nih.govnih.gov |

| Tetrazolyl Analogue 51 | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | 0.035 nih.govnih.gov |

| Carboxyl Analogue 60 | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | 0.068 nih.govnih.gov |

| Optimized Analogues | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | 0.004 - 0.200 nih.govnih.gov |

Antimicrobial Drug Development

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. rsc.org Benzofuran (B130515) and its derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities. rsc.orgresearchgate.net

Derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov For instance, a series of benzofuran-based pyrazole (B372694) derivatives have shown enhanced antibacterial activity, particularly those with p-chloro and p-fluoro substituents on the phenyl ring, which were highly effective against P. aeruginosa and E. coli. rsc.org The introduction of an electron-withdrawing group on the isatin (B1672199) nucleus of benzofurano-isatin derivatives has been shown to enhance their antibacterial potential. rsc.org

Furthermore, some benzofuran derivatives have demonstrated significant antifungal activity. nih.gov Certain derivatives have shown better antimycotic activities than the reference drug fluconazole. rsc.org The presence of a spacer between a heterocyclic substituent and the benzofuran nucleus has been suggested as a key factor for biological activity. rsc.org

Exploration for Neurological Disorders and Sleep Regulation

Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential in treating central nervous system (CNS) disorders. researchgate.net The GABAergic and glutamatergic neurotransmission systems, which are implicated in seizures and other neurological conditions, are potential targets for these compounds. researchgate.net

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. nih.gov These antagonists are of interest for their potential to manage conditions like nausea and vomiting, often associated with cancer chemotherapy, and certain psychiatric disorders. Structure-activity relationship studies revealed that the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring increased pharmacological activity. nih.gov Specifically, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated very high affinity for 5-HT3 receptors (Ki = 0.055 nM). nih.gov

Additionally, some 2,3-dihydrobenzofuran derivatives have shown protective effects against epileptic seizures, suggesting their potential as negative allosteric modulators of NMDA receptors. researchgate.net The lipophilic nature of some of these chemicals allows them to cross the blood-brain barrier, a critical feature for drugs targeting the CNS. nih.gov

Lead Compound Identification and Optimization Strategies

This compound serves as an excellent starting point for identifying and optimizing lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

In the development of PARP-1 inhibitors, 2,3-dihydrobenzofuran-7-carboxamide was identified as a lead compound. nih.govresearchgate.net Through systematic structural modifications, researchers were able to significantly improve its potency. This optimization process involved creating an alternative, more synthetically accessible core and exploring various substitutions at different positions of the scaffold. nih.govresearchgate.net For example, the addition of a 4'-carboxyl group to (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide provided a vector for incorporating a wide range of substituents aimed at engaging the adenosine-binding pocket of PARP-1, leading to inhibitors with improved potency. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of 5-HT3 receptor antagonists, SAR studies revealed that the stereochemistry at the 2-position of the dihydrobenzofuran ring and the nature of the basic moiety were critical for high affinity. nih.gov These detailed SAR analyses guide medicinal chemists in making rational design choices to enhance the desired biological activity and drug-like properties of the lead compounds.

Role as Key Synthetic Intermediates in Pharmaceutical Development

This compound is a valuable synthetic intermediate in the preparation of more complex pharmaceutical agents. Its aldehyde functional group is readily transformable into a variety of other functionalities, allowing for the construction of diverse molecular architectures.

The synthesis of potent 5-HT3 receptor antagonists, for example, utilizes derivatives of 2,3-dihydrobenzofuran-7-carboxamide, which are synthesized from the corresponding carboxylic acid. nih.gov This carboxylic acid can be prepared from 2,3-dihydrobenzofuran through a carboxylation reaction. nih.govacs.org The aldehyde itself can be a precursor to this carboxylic acid or can be directly used in reactions to build the final drug molecule.

Precursors for Privileged Scaffolds and Bioactive Molecules

The 2,3-dihydrobenzofuran ring system is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The 2,3-dihydrobenzofuran scaffold is a core component of numerous bioactive molecules. nih.govrsc.orgosti.govjefferson.edu Its derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. nih.govrsc.orgresearchgate.net The versatility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The ability to readily synthesize and functionalize the 2,3-dihydrobenzofuran core makes it an invaluable tool for medicinal chemists in the quest for novel and effective therapies. nih.gov

Future Research Horizons for this compound: A Roadmap for Translational Medicine

The scaffold of 2,3-dihydrobenzofuran is a cornerstone in the architecture of numerous biologically active compounds. Within this family, this compound emerges as a pivotal intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. The exploration of its derivatives has already unveiled promising avenues in drug discovery. This article delineates the future research directions and translational potential of this compound, charting a course from fundamental biological exploration to the integration of cutting-edge technologies in drug design.

Q & A

Q. What are the recommended synthetic routes for 2,3-Dihydrobenzofuran-7-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via diazotization and hydrolysis of precursor amines, as demonstrated in analogous benzofuran derivatives. For example, diazotization of a 7-amino intermediate with sodium nitrite and sulfuric acid produces a diazosulfate, which is hydrolyzed under CuSO₄ catalysis to yield the hydroxyl intermediate. Subsequent oxidation or formylation steps (e.g., using formylating agents like DMF/POCl₃) can introduce the aldehyde group . Optimization involves adjusting temperature (e.g., maintaining 200–275°C for cyclization steps) and solvent selection (e.g., ether or THF for controlled reactivity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and dihydrobenzofuran backbone. High-resolution mass spectrometry (HRMS) validates molecular formula (C₉H₈O₂, exact mass 148.0524). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%), while FT-IR identifies carbonyl stretches (~1700 cm⁻¹) . Cross-reference with spectral libraries in databases like SDBS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy. Avoid inhalation; if exposed, follow S45 protocols (seek medical aid). Store in airtight containers away from oxidizers. Waste disposal must comply with S60/S61 guidelines (hazardous waste contractors) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (aldehyde carbon). Compare with experimental results (e.g., Grignard or hydride additions). Use MOE or Gaussian software to simulate transition states and activation energies. Validate with kinetic studies (e.g., monitoring aldehyde consumption via GC-MS) .

Q. What strategies resolve contradictions in reported spectroscopic data for dihydrobenzofuran derivatives?

- Methodological Answer : Conduct heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguous assignments. For conflicting melting points, use differential scanning calorimetry (DSC) to verify thermal behavior. Cross-check with X-ray crystallography (if crystalline) to unambiguously confirm structure. Document solvent and instrument calibration differences that may cause discrepancies .

Q. How can this compound be functionalized for use in antiviral drug candidates?

- Methodological Answer : Explore Schiff base formation with primary amines (e.g., hydrazines for hydrazones) to enhance bioactivity. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the aldehyde position. Assess antiviral efficacy via enzyme inhibition assays (e.g., against dihydroorotate dehydrogenase) and in silico docking (AutoDock Vina) .

Q. What environmental impacts should be considered when scaling up synthesis of this compound?

- Methodological Answer : Perform life cycle assessment (LCA) to evaluate solvent waste (e.g., ether, DMF) and energy consumption. Substitute hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., polymer-supported reagents). Monitor aquatic toxicity using Daphnia magna assays (EC₅₀) per OECD Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.